molecular formula C6H12ClNO B14800980 re-(1R,5R,6R)-2-azabicyclo[3.2.0]heptan-6-ol;hydrochloride

re-(1R,5R,6R)-2-azabicyclo[3.2.0]heptan-6-ol;hydrochloride

Cat. No.: B14800980
M. Wt: 149.62 g/mol
InChI Key: MTAGMASLRLYPTF-OPYDDUKUSA-N
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Description

re-(1R,5R,6R)-2-azabicyclo[3.2.0]heptan-6-ol;hydrochloride: is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of re-(1R,5R,6R)-2-azabicyclo[3.2.0]heptan-6-ol;hydrochloride typically involves the formation of the bicyclic ring system followed by the introduction of the hydroxyl group and the hydrochloride salt. One common method involves the cyclization of appropriate precursors under specific conditions to form the bicyclic structure. The hydroxyl group is then introduced through a series of reactions, and the final product is obtained by treating the compound with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistency and efficiency. The use of automated systems and continuous flow reactors could enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

re-(1R,5R,6R)-2-azabicyclo[3.2.0]heptan-6-ol;hydrochloride: can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can lead to a wide range of substituted derivatives with different functional groups .

Scientific Research Applications

re-(1R,5R,6R)-2-azabicyclo[3.2.0]heptan-6-ol;hydrochloride: has several scientific research applications:

Mechanism of Action

The mechanism of action of re-(1R,5R,6R)-2-azabicyclo[3.2.0]heptan-6-ol;hydrochloride involves its interaction with specific molecular targets. The nitrogen atom within the ring system can form interactions with enzymes or receptors, leading to changes in their activity. The hydroxyl group can also participate in hydrogen bonding, further influencing the compound’s biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

re-(1R,5R,6R)-2-azabicyclo[3.2.0]heptan-6-ol;hydrochloride: can be compared with other similar compounds, such as:

  • rac-(1R,5S,6R)-3-azabicyclo[3.2.0]heptan-6-ol hydrochloride
  • rel-((1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl)methanol hydrochloride

These compounds share similar bicyclic structures but differ in the specific substituents and stereochemistry. The unique features of This compound include its specific stereochemistry and the presence of the hydroxyl group, which contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C6H12ClNO

Molecular Weight

149.62 g/mol

IUPAC Name

(1S,5R)-2-azabicyclo[3.2.0]heptan-6-ol;hydrochloride

InChI

InChI=1S/C6H11NO.ClH/c8-6-3-5-4(6)1-2-7-5;/h4-8H,1-3H2;1H/t4-,5+,6?;/m1./s1

InChI Key

MTAGMASLRLYPTF-OPYDDUKUSA-N

Isomeric SMILES

C1CN[C@@H]2[C@@H]1C(C2)O.Cl

Canonical SMILES

C1CNC2C1C(C2)O.Cl

Origin of Product

United States

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